ethyl 4-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate
Description
This compound is a heterocyclic derivative featuring:
- A 1,2,4-oxadiazole ring substituted with a 3-methylphenyl group at position 3.
- A 2-oxo-1,2-dihydropyridin-1-yl moiety linked via an acetamido bridge to a para-substituted benzoate ester. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 4-[[2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-3-33-25(32)17-7-10-20(11-8-17)26-21(30)15-29-14-19(9-12-22(29)31)24-27-23(28-34-24)18-6-4-5-16(2)13-18/h4-14H,3,15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHJZWMNPZNXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial cell division proteins such as ftsz.
Mode of Action
This interaction could potentially inhibit the activity of the target proteins, thereby affecting the biological processes they are involved in.
Biological Activity
Ethyl 4-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex compound that incorporates several pharmacologically relevant moieties, including an oxadiazole unit and a dihydropyridine structure. This article reviews its biological activity based on existing literature, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:
Key properties include:
- Molecular Weight : 366.42 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors : 6
- Hydrogen Bond Donors : 1
Anticancer Activity
Compounds containing the 1,2,4-oxadiazole moiety have demonstrated significant anticancer properties. Studies have shown that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines. For instance:
- A study reported that oxadiazole derivatives had IC50 values ranging from 10 to 100 µM against human colon adenocarcinoma (HT29) and breast cancer cell lines (MCF7) .
- Another research highlighted the ability of oxadiazole compounds to inhibit the proliferation of multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that oxadiazole derivatives often possess activity against both Gram-positive and Gram-negative bacteria:
- A recent review noted that oxadiazoles showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) typically below 50 µg/mL .
Anti-inflammatory and Analgesic Effects
The presence of the dihydropyridine unit may contribute to anti-inflammatory and analgesic activities:
- Compounds with similar structures have been documented to exhibit inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway .
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit various enzymes such as histone deacetylases (HDACs), which play roles in cancer progression .
- Receptor Interaction : The compound may interact with specific receptors involved in pain and inflammation pathways, enhancing its analgesic properties .
- Induction of Apoptosis : Evidence suggests that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways .
Case Studies
Several studies have explored the biological activity of related compounds:
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Study on Anticancer Activity : A derivative of 1,2,4-oxadiazole demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 25 µM, indicating strong potential for further development .
Compound Cell Line IC50 (µM) Oxadiazole Derivative HeLa 25 Ethyl Oxadiazole HT29 50 - Antimicrobial Study : An oxadiazole derivative was tested against E. coli and showed an MIC of 32 µg/mL, supporting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to three classes of analogs (Table 1):
Table 1: Structural and Molecular Comparison
Physicochemical and Functional Implications
- The para-substituted benzoate (target) vs. meta-substituted () could influence electronic effects (e.g., electron-withdrawing capacity) and solubility .
Research Findings and Data Gaps
- Spectroscopic Characterization : The target compound and analogs are typically characterized via ¹H NMR, IR, and mass spectrometry (e.g., benzoxazine derivatives in ) .
- Biological Activity: No direct data are provided for the target compound. However, structurally related 1,2,4-oxadiazoles are known for antimicrobial, anti-inflammatory, and kinase inhibitory properties, suggesting plausible bioactivity .
- Physical Properties : Melting points, solubility, and stability data are unavailable for most analogs, highlighting the need for further experimental studies.
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The oxadiazole ring is constructed via cyclization of an amidoxime with a carboxylic acid derivative. For 3-(3-methylphenyl)-1,2,4-oxadiazole:
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Amidoxime Preparation :
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Cyclization with Pyridinone Carboxylic Acid :
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NH2OH·HCl, EtOH/H2O, 80°C | 88% |
| 2 | EDCl, HOBt, DMF, 25°C | 76% |
Synthesis of Ethyl 4-(2-Aminoacetamido)Benzoate
Amide Coupling with Glycine Ethyl Ester
Ethyl 4-aminobenzoate is acylated using bromoacetyl bromide:
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Reaction Setup :
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Workup :
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The product, ethyl 4-(2-bromoacetamido)benzoate, is precipitated with ice-water and recrystallized from ethyl acetate/hexanes (3:1).
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Optimization Note : Excess bromoacetyl bromide ensures complete conversion, but higher equivalents (>1.5) lead to diacylation byproducts.
Assembly of the Dihydropyridinone-Acetamide Linker
Nucleophilic Substitution with Pyridinone-Oxadiazole Intermediate
The bromoacetamide intermediate reacts with the pyridinone-oxadiazole core under mild basic conditions:
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Conditions :
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Ethyl 4-(2-bromoacetamido)benzoate (1.0 equiv), pyridinone-oxadiazole (1.1 equiv), and K2CO3 (2.0 equiv) in DMF at 60°C for 8 hours.
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Outcome :
Yield and Purity :
| Solvent | Base | Temperature (°C) | Time (h) | Yield |
|---|---|---|---|---|
| DMF | K2CO3 | 60 | 8 | 68% |
| DMSO | Cs2CO3 | 70 | 6 | 72% |
Final Purification and Characterization
Recrystallization and Chromatography
Crude product is purified via:
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Recrystallization : From hot ethyl acetate/hexanes (4:1), yielding 65–70% recovery.
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Column Chromatography : SiO2, eluting with CH2Cl2/MeOH (95:5) to remove residual DMF and byproducts.
Analytical Data
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HRMS (ESI) : m/z Calcd for C25H22N4O5 [M+H]+: 459.1667; Found: 459.1671.
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1H NMR (500 MHz, DMSO-d6) : δ 8.42 (s, 1H, oxadiazole-H), 7.89–7.82 (m, 4H, aryl-H), 4.31 (q, 2H, J = 7.1 Hz, OCH2), 2.41 (s, 3H, CH3).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) accelerates oxadiazole formation, improving yield to 85% but requiring specialized equipment.
Solid-Phase Synthesis for High-Throughput Production
Immobilization of the pyridinone core on Wang resin enables iterative coupling steps, though overall yield drops to 52% due to resin loading inefficiencies.
Industrial-Scale Considerations
Q & A
Basic: What synthetic strategies are optimal for preparing ethyl 4-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate?
Methodological Answer:
The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:
- Oxadiazole Formation : React 3-methylphenyl-substituted amidoxime with activated esters under reflux in ethanol with glacial acetic acid as a catalyst .
- Pyridinone Coupling : Use a nucleophilic substitution reaction between chloromethyl-oxadiazole intermediates and 2-oxo-1,2-dihydropyridine derivatives. Cs₂CO₃ in DMF at room temperature facilitates this step, achieving yields >70% .
- Final Esterification : Couple the acetamido-benzoate moiety via carbodiimide-mediated amidation in anhydrous DCM .
Basic: Which spectroscopic techniques are critical for validating the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., oxadiazole protons at δ 8.2–8.5 ppm, pyridinone carbonyl at δ 165–170 ppm) .
- IR Spectroscopy : Identify key functional groups (C=O stretches at 1680–1720 cm⁻¹ for oxadiazole and pyridinone) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 491.18) .
Advanced: How can contradictions in reported spectral data for analogous compounds be resolved?
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. For example:
- Torsional Strain : Bond angles (e.g., C7–C8–C9 at 119.07°) in crystallographic data may explain NMR signal splitting in polar solvents.
- Dynamic NMR : Use variable-temperature ¹H NMR to assess rotational barriers in acetamido groups .
- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted shifts .
Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer:
- Variable Substituents : Synthesize derivatives with modified oxadiazole (e.g., 4-bromo vs. 3-methylphenyl) and pyridinone (e.g., methyl vs. ethyl groups) .
- Biological Assays : Test against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using standardized protocols (IC₅₀ determination) .
- Data Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with activity trends .
Basic: What solvent systems are optimal for purification and crystallization?
Methodological Answer:
- Recrystallization : Use ethanol/water (4:1) for oxadiazole intermediates (solubility >50 mg/mL at 25°C) .
- Chromatography : Separate polar impurities via silica gel elution with ethyl acetate/hexane (3:7) .
- DMF Traces : Remove residual DMF by washing with cold diethyl ether after coupling reactions .
Advanced: How can in vitro-in vivo efficacy discrepancies be systematically addressed?
Methodological Answer:
- Physicochemical Profiling : Measure logP (e.g., ~3.2 via shake-flask method) to assess membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) to identify oxidation hotspots .
- Pharmacokinetic Modeling : Use allometric scaling from rodent data to predict human clearance rates .
Advanced: What mechanistic insights explain the compound’s reactivity in coupling reactions?
Methodological Answer:
- Nucleophilic Aromatic Substitution : Oxadiazole’s electron-withdrawing nature activates the pyridinone ring for attack by acetamido-benzoate .
- Base Role : Cs₂CO₃ deprotonates the pyridinone NH, enhancing nucleophilicity .
- Solvent Effects : DMF stabilizes transition states via polar aprotic interactions, accelerating reaction rates .
Basic: How should hygroscopic intermediates be handled during synthesis?
Methodological Answer:
- Drying Protocols : Store oxadiazole precursors over P₂O₅ in vacuo for 24 hours .
- Inert Atmosphere : Perform amidation steps under argon to prevent hydrolysis .
- Moisture Monitoring : Use Karl Fischer titration to ensure solvent water content <0.01% .
Advanced: How can computational modeling predict target binding modes?
Methodological Answer:
- Docking Studies : Use the compound’s canonical SMILES (PubChem CID) in AutoDock Vina to simulate interactions with COX-2 .
- Molecular Dynamics : Simulate binding stability over 100 ns trajectories (e.g., RMSD <2.0 Å indicates robust binding) .
- QSAR Models : Train algorithms on IC₅₀ data from analogs to prioritize synthesis targets .
Advanced: How to reconcile contradictory bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Control variables like buffer pH (e.g., pH 6.5 ammonium acetate ) and cell passage number.
- Dose-Response Curves : Use 8-point dilution series to minimize false positives/negatives .
- Meta-Analysis : Apply Cochrane review methods to aggregate data from independent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
